Diethazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diethazine hydrochloride exhibits significant biological activity, particularly in the treatment of parkinsonism. Its pharmacological effects are attributed to its ability to modulate neurotransmitter systems, similar to other phenothiazine derivatives like chlorpromazine and promethazine hydrochloride . The compound's efficacy in clinical settings highlights its importance in neuropharmacology.

The synthesis of diethazine hydrochloride typically involves the reaction of phenothiazine derivatives with specific amines or other reagents that facilitate the formation of the desired thiazine structure. While detailed synthetic pathways may vary, common methods include:

- Condensation Reactions: Involving phenothiazine and appropriate amines under controlled conditions.

- Reduction Processes: Utilizing reducing agents to achieve the desired chemical transformations.

These methods ensure the production of diethazine hydrochloride with high purity and yield.

Diethazine hydrochloride finds applications across various fields:

- Pharmaceuticals: Used primarily for treating parkinsonism and related disorders.

- Analytical Chemistry: Acts as a redox indicator in titrations and complexation reactions, enhancing analytical precision .

- Research: Employed in studies investigating the interactions of phenothiazine derivatives with metal ions and organic substances .

Interaction studies involving diethazine hydrochloride focus on its reactivity with various metal ions and organic compounds. These studies reveal that diethazine can form complexes with metal ions such as uranium(VI) and ruthenium(III), which are crucial for its application as an indicator in titrimetric analyses. The ability to form stable complexes allows for precise measurements in analytical procedures, making diethazine an invaluable tool in both academic and industrial laboratories .

Diethazine hydrochloride shares structural similarities with several other phenothiazine derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic |

| Promethazine hydrochloride | Phenothiazine | Antihistamine |

| Thioridazine | Phenothiazine | Antipsychotic |

| Fluphenazine | Phenothiazine | Antipsychotic |

Uniqueness of Diethazine Hydrochloride:

- Diethazine hydrochloride is distinct due to its specific application as a treatment for parkinsonism and its role as a redox indicator in analytical chemistry. While other phenothiazines also exhibit pharmacological properties, diethazine's dual functionality in both therapeutic and analytical contexts sets it apart from its counterparts.

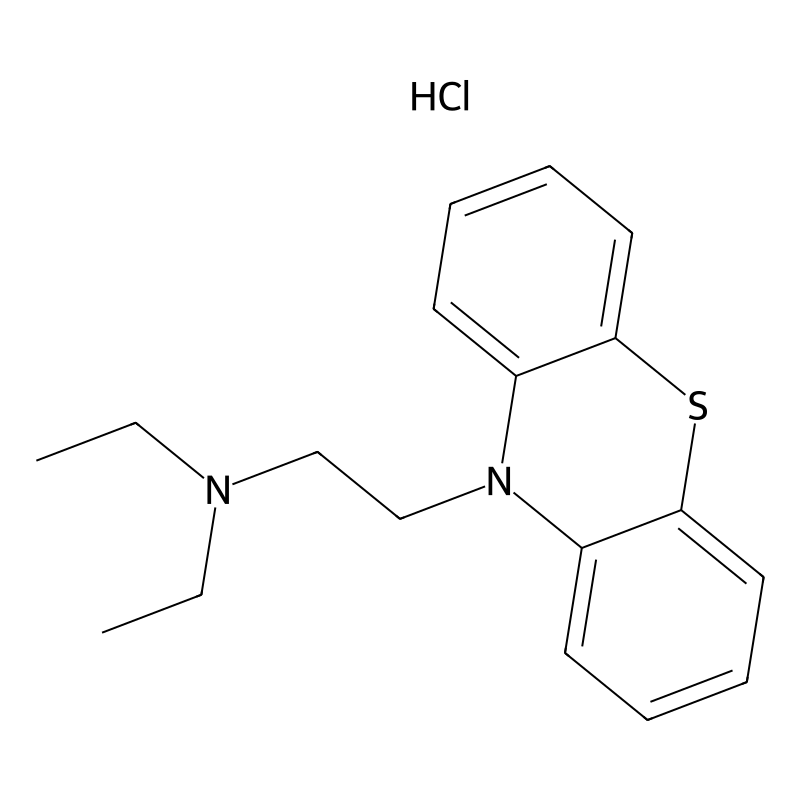

Molecular Architecture and Stereochemical Features

Diethazine hydrochloride exhibits a complex molecular architecture characterized by its phenothiazine core structure. The compound has the molecular formula C₁₈H₂₂N₂S·ClH with a molecular weight of 334.91 g/mol [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N,N-diethyl-2-(10H-phenothiazin-10-yl)ethanamine hydrochloride (1:1) [1].

The molecular structure consists of a phenothiazine tricyclic core system containing nitrogen and sulfur heteroatoms. The phenothiazine backbone is substituted at the nitrogen-10 position with a diethylaminoethyl side chain. The Chemical Abstracts Service (CAS) registry number for diethazine hydrochloride is 341-70-8 [1]. The compound can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: Cl.CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C13 [3].

From a stereochemical perspective, diethazine hydrochloride is classified as achiral, with no defined stereocenters or E/Z centers [3] [4]. The compound exhibits no optical activity and maintains a neutral charge in its standard state [3]. The InChI Key for the compound is LQZPJQKYAOYUJS-UHFFFAOYSA-N [1] [3], providing a unique identifier for the molecular structure.

The phenothiazine core structure is known to adopt a characteristic "butterfly" conformation, which is a non-planar arrangement where the two benzene rings are folded along the nitrogen-sulfur axis [5] [6] [7]. This butterfly-shaped molecular geometry is fundamental to the compound's physicochemical properties and biological activities. In related phenothiazine structures, the dihedral angle between the benzene rings typically ranges from 140° to 180°, depending on substituents and crystal packing forces [5] [8] [9].

Crystallographic Analysis and Conformational Studies

While specific single-crystal X-ray diffraction data for diethazine hydrochloride were not identified in the literature search, extensive crystallographic studies have been conducted on related phenothiazine compounds that provide insight into the conformational characteristics of this chemical class. The phenothiazine core structure consistently demonstrates a butterfly conformation across various derivatives [10] [5] [8].

Crystallographic studies of phenothiazine derivatives reveal that the tricyclic system adopts a folded structure with the central six-membered ring assuming a boat conformation [11]. The fold angle between the benzene rings in phenothiazine compounds typically ranges from 140° to 172°, with variations depending on substituent effects and intermolecular interactions [5] [12] [9]. In the phenothiazine-trinitrobenzene charge-transfer complex, the dihedral angle was observed to be approximately 165-172° [5].

The butterfly conformation is stabilized by the tetrahedral geometry around the nitrogen and sulfur atoms within the tricyclic framework. This three-dimensional arrangement is crucial for the compound's interaction with biological targets and influences its solid-state packing behavior. The conformational flexibility of the diethylaminoethyl side chain allows for multiple rotameric states, contributing to the compound's ability to interact with various receptor sites [13].

Powder X-ray diffraction techniques have been employed to characterize phenothiazine compounds, particularly for polymorph identification and quality control purposes [14]. The crystalline nature of diethazine hydrochloride, appearing as a white to off-white crystalline powder [15], suggests an ordered solid-state structure consistent with other phenothiazine hydrochloride salts.

Thermodynamic Stability and Solubility Profiling

The thermodynamic stability of diethazine hydrochloride is characterized by its melting point of 184-186°C [1], indicating good thermal stability under normal storage and handling conditions. This melting point range is consistent with other phenothiazine hydrochloride salts, which typically exhibit melting points between 180-200°C [16].

The compound demonstrates significant thermal stability, with decomposition occurring only at elevated temperatures. The boiling point of the free base form is reported as 422.2°C at 760 mmHg [17] [18], while the flash point is 209.1°C [17] [18]. These thermal properties indicate that the compound can withstand moderate heating without degradation, making it suitable for various pharmaceutical processing conditions.

From a thermodynamic perspective, the formation of the hydrochloride salt enhances the aqueous solubility compared to the free base form. The salt formation involves protonation of the tertiary amine nitrogen in the diethylaminoethyl side chain, creating a cationic species that exhibits improved water solubility characteristics [15]. The vapor pressure of the compound is extremely low at 2.46 × 10⁻⁷ mmHg at 25°C [18], indicating minimal volatility under ambient conditions.

Solubility studies of related phenothiazine compounds provide insight into the expected solubility behavior of diethazine hydrochloride. The parent phenothiazine structure shows limited water solubility, with studies indicating solubility values in the range of microto milligrams per liter [19]. However, the introduction of the diethylaminoethyl side chain and formation of the hydrochloride salt significantly enhances aqueous solubility.

The compound is described as soluble in water [15], which facilitates its use in various pharmaceutical formulations. The LogP value for the free base form is calculated as 4.69610 [20], indicating significant lipophilicity, while the formation of the hydrochloride salt reduces this lipophilicity and improves aqueous solubility. The exact mass of the compound is 334.1270 Da [21], and the polar surface area is calculated as 31.78 Ų [17].

Acid-Base Behavior and Protonation Dynamics

The acid-base behavior of diethazine hydrochloride is primarily governed by the tertiary amine functionality in the diethylaminoethyl side chain. The compound exists as a hydrochloride salt, indicating that the tertiary nitrogen has been protonated to form a positively charged ammonium species. This protonation significantly influences the compound's solubility, stability, and biological activity.

Studies on structurally related phenothiazine compounds provide insight into the expected pKa values for diethazine. Research on six structurally related phenothiazines, including chlorpromazine hydrochloride, promazine hydrochloride, and thioridazine hydrochloride, revealed pKa values ranging from 8.89 to 10.01 [22]. These values suggest that diethazine hydrochloride likely exhibits a similar pKa range, with the tertiary amine being predominantly protonated at physiological pH.

The protonation state of the compound is pH-dependent, with the neutral free base form predominating at high pH values and the protonated form being favored under acidic conditions. This pH-dependent equilibrium affects the compound's membrane permeability, tissue distribution, and interaction with biological targets. The hydrochloride salt form ensures that the compound remains predominantly in the protonated state under most physiological conditions.

The redox properties of diethazine hydrochloride have been investigated for analytical applications. Studies have shown that the compound can function as a redox indicator in cerimetric titrations, with specific formal redox and transitional potentials reported [23]. This redox activity is attributed to the phenothiazine core structure, which can undergo reversible oxidation-reduction reactions.

The compound's behavior in different solvent systems reflects its amphoteric nature, with the ability to interact with both acidic and basic environments. The presence of the phenothiazine core provides electron-donating capabilities, while the protonated amine group can participate in hydrogen bonding and electrostatic interactions. These characteristics make diethazine hydrochloride suitable for various analytical and pharmaceutical applications where controlled acid-base behavior is required.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]